2-bromo-6-ethynylnaphthalene
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Overview
Description
2-Bromo-6-ethynylnaphthalene: is an organic compound with the molecular formula C12H7Br . It is a derivative of naphthalene, where a bromine atom is substituted at the second position and an ethynyl group is substituted at the sixth position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 6-ethynylnaphthalene: The synthesis of 2-bromo-6-ethynylnaphthalene can be achieved by brominating 6-ethynylnaphthalene using bromine in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the second position.
Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where 2-bromo-naphthalene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is followed by deprotection of the trimethylsilyl group to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-6-ethynylnaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in various coupling reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation Reactions: The ethynyl group in this compound can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bromine: Used in the bromination process to introduce the bromine atom.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Major Products Formed:
Substituted Naphthalenes: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aromatic or aliphatic partners.
Carbonyl Compounds: Formed through oxidation of the ethynyl group.
Scientific Research Applications
Chemistry: 2-Bromo-6-ethynylnaphthalene is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly valuable in the synthesis of polycyclic aromatic hydrocarbons and other naphthalene derivatives.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties make it suitable for use in electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-bromo-6-ethynylnaphthalene in chemical reactions typically involves the activation of the bromine atom or the ethynyl group. In substitution reactions, the bromine atom can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the ethynyl group can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Comparison with Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethynyl group.
2-Bromo-6-ethoxynaphthalene: Similar in structure but with an ethoxy group instead of an ethynyl group.
2-Bromo-6-aminonaphthalene: Similar in structure but with an amino group instead of an ethynyl group.
Uniqueness: 2-Bromo-6-ethynylnaphthalene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. This makes it particularly useful in the synthesis of conjugated systems and materials with specific electronic characteristics.
Properties
IUPAC Name |
2-bromo-6-ethynylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFEZJXFRMQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2279122-07-3 |
Source
|
Record name | 2-bromo-6-ethynylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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